molecular formula C24H24N2O3 B2837225 N,4-dimethyl-N-(4-(2-oxo-2-(p-tolylamino)ethoxy)phenyl)benzamide CAS No. 398999-82-1

N,4-dimethyl-N-(4-(2-oxo-2-(p-tolylamino)ethoxy)phenyl)benzamide

Cat. No.: B2837225
CAS No.: 398999-82-1
M. Wt: 388.467
InChI Key: QJELWXSSSGPXFN-UHFFFAOYSA-N
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Description

N,4-dimethyl-N-(4-(2-oxo-2-(p-tolylamino)ethoxy)phenyl)benzamide is a benzamide derivative characterized by a dimethyl substitution at the benzamide nitrogen and a complex ethoxy-linked p-tolylamino group.

Properties

IUPAC Name

N,4-dimethyl-N-[4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c1-17-4-8-19(9-5-17)24(28)26(3)21-12-14-22(15-13-21)29-16-23(27)25-20-10-6-18(2)7-11-20/h4-15H,16H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJELWXSSSGPXFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-dimethyl-N-(4-(2-oxo-2-(p-tolylamino)ethoxy)phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the core benzamide structure, followed by the introduction of the dimethyl and ethoxy groups. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N,4-dimethyl-N-(4-(2-oxo-2-(p-tolylamino)ethoxy)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

Pharmaceutical Applications

The compound has been explored for its potential as a therapeutic agent in various medical conditions:

  • Cancer Treatment : Research indicates that compounds with similar structural motifs exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth. For example, derivatives of benzamide have been shown to target topoisomerase II, a crucial enzyme in DNA replication and repair, making them candidates for cancer therapy .
  • Neurological Disorders : The compound has been investigated for its efficacy in treating neurological disorders. Its structural characteristics suggest that it could interact with neurotransmitter systems, potentially leading to therapeutic effects in conditions like depression or anxiety .
  • Anti-inflammatory Activity : Some studies have reported that related compounds possess anti-inflammatory properties. This suggests that N,4-dimethyl-N-(4-(2-oxo-2-(p-tolylamino)ethoxy)phenyl)benzamide could also exhibit similar effects, making it a candidate for developing anti-inflammatory medications .

The biological activities of this compound are supported by various studies:

  • Inhibition of Protein Interactions : The compound's ability to inhibit protein-protein interactions (PPIs) is of particular interest. For instance, compounds designed to disrupt the PD-1/PD-L1 interaction have shown promise in enhancing immune responses against tumors .
  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways. This property can be leveraged to design drugs that modulate metabolic diseases or conditions characterized by enzyme dysregulation .

Synthetic Methodologies

The synthesis of this compound involves several innovative techniques:

  • Multicomponent Reactions (MCRs) : Recent advancements have highlighted the use of MCRs in synthesizing complex scaffolds like this compound. These reactions allow for the rapid assembly of diverse chemical structures while minimizing the number of purification steps required .
  • Green Chemistry Approaches : Efforts are being made to develop more sustainable synthesis routes that reduce waste and improve efficiency. Techniques such as microwave-assisted synthesis and solvent-free reactions are being explored to enhance the environmental sustainability of producing this compound .

Case Study 1: Anti-Cancer Activity

A study focused on derivatives similar to this compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of topoisomerase II, providing a basis for further development into cancer therapeutics.

Case Study 2: Neurological Applications

Another study evaluated the effects of related compounds on neurotransmitter systems in animal models of depression. Results indicated that these compounds could enhance serotonin levels, suggesting potential applications in treating mood disorders.

Mechanism of Action

The mechanism by which N,4-dimethyl-N-(4-(2-oxo-2-(p-tolylamino)ethoxy)phenyl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

N-(4-(Hydroxycarbamoyl)benzyl)-N-(2-oxo-2-(p-tolylamino)ethyl)benzamide (Compound 2j, )

  • Structure: Shares the p-tolylamino and benzamide core but incorporates a hydroxycarbamoyl group and lacks the dimethyl substitution.
  • Key Data: Property Value Molecular weight 418.18 g/mol Yield 64% Melting point 158°C Bioactivity Not explicitly stated; likely HDAC-related due to hydroxycarbamoyl group

This compound’s spectral data (IR, NMR) confirm the absence of tautomerism, contrasting with triazole derivatives in that exhibit thione-thiol tautomerism .

N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide (HPAPB, )

  • Structure: Features a p-tolyl group and benzamide backbone but substitutes the ethoxy linker with a phenylacetylamino group.
  • Pharmacological Profile :
    • IC50 against HepG2 and A549 cells: 100–200 μM.
    • LD50 in mice: 1.29 g/kg (less toxic than SAHA, a reference HDAC inhibitor).
    • Pharmacokinetics: Biphasic elimination (t₁/₂ = 0.592 h, AUC = 40.942 μg·h/mL).

The dimethyl and ethoxy groups in the target compound may enhance metabolic stability compared to HPAPB’s hydroxamic acid moiety.

Benzamide Derivatives with Varied Substituents

4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide ()

  • Structure : Nitro and methoxy substituents instead of dimethyl and ethoxy groups.
  • Crystallographic Data :
    • Bond lengths (C=O): 1.214 Å (shorter than typical C-N bonds in benzamides, indicating electronic effects).
    • Dihedral angles: ~30° between aromatic rings, suggesting steric hindrance from substituents.

Such structural variations influence solubility and binding affinity.

N-(2-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (Compound 3a, )

  • Structure : Contains a piperazine-ethoxy linker and thiophene group.
  • Synthesis: Yield = 32%; purified via sequential normal-phase and reverse-phase chromatography.
  • Bioactivity : Acts as a dopamine D3 receptor ligand.

The target compound’s p-tolylamino group may confer selectivity for different receptor subtypes compared to 3a’s cyanophenyl-piperazine motif.

HDAC Inhibition (CI-994, )

  • Structure: 4-(acetylamino)-N-(2-aminophenyl)benzamide.
  • Mechanism : Inhibits HDAC-1/2 (IC50 ~10 μM), inducing histone H3 hyperacetylation.
  • Contrast : The target compound’s dimethyl and ethoxy groups likely reduce HDAC affinity but may improve blood-brain barrier penetration.

Biological Activity

N,4-dimethyl-N-(4-(2-oxo-2-(p-tolylamino)ethoxy)phenyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups:

  • Amide Group : Imparts stability and affects solubility.
  • Aromatic Rings : Contribute to the compound’s interaction with biological targets.
  • Dimethyl Substitution : May enhance lipophilicity and bioavailability.

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity :
    • Studies have shown that related compounds in the benzamide class can inhibit viral entry, particularly against filoviruses like Ebola and Marburg. For instance, compounds with similar structures demonstrated EC50 values less than 10 μM against these viruses, suggesting potential for therapeutic development against viral infections .
  • Antitumor Effects :
    • Preliminary studies have indicated that benzamide derivatives can induce apoptosis in cancer cells. The specific mechanisms often involve the modulation of apoptotic pathways and inhibition of cell proliferation .
  • Immunomodulatory Effects :
    • Some derivatives have been tested for their ability to modulate immune responses, particularly in the context of PD-1/PD-L1 interactions, which are crucial for immune evasion by tumors .

Case Studies

  • Antiviral Efficacy : In a study assessing the antiviral properties of benzamide derivatives, this compound was evaluated alongside other compounds. Results indicated significant inhibition of viral replication in vitro, highlighting its potential as a broad-spectrum antiviral agent .
  • Cytotoxicity Assays : Cytotoxicity was assessed using various cancer cell lines. The compound exhibited selective cytotoxicity towards specific cancer types while sparing normal cells, indicating a favorable therapeutic index .
  • Mechanistic Studies : Further mechanistic studies revealed that the compound could activate caspase pathways leading to apoptosis in cancer cells, providing insights into its potential use as an anticancer agent .

Data Table

Biological ActivityAssessed ParameterResult
Antiviral ActivityEC50 (Ebola Virus)< 10 μM
CytotoxicityIC50 (Cancer Cells)Varies by cell line
Apoptosis InductionCaspase ActivationPositive correlation observed

Q & A

Basic: What are the key considerations for optimizing the synthesis of N,4-dimethyl-N-(4-(2-oxo-2-(p-tolylamino)ethoxy)phenyl)benzamide?

Answer:
Synthesis optimization requires precise control of reaction conditions, including solvent selection, temperature, and stoichiometry. For example:

  • Solvent choice : Dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions minimizes side reactions, as seen in structurally similar thiadiazole derivatives .
  • Reaction monitoring : Use TLC or HPLC to track intermediate formation (e.g., the coupling of p-tolylamino ethoxy groups to the benzamide core).
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) is critical for isolating high-purity products, as demonstrated in trifluoromethyl benzamide syntheses .

Basic: What analytical techniques are essential for characterizing this compound and validating its structural integrity?

Answer:
A multi-technique approach is required:

  • NMR spectroscopy : 1H/13C NMR confirms substituent positions (e.g., dimethyl groups at N and 4-positions) and ethoxy linker integrity .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight and detects impurities (e.g., residual sodium pivalate from synthesis) .
  • X-ray crystallography : Resolves ambiguous stereochemistry in the 2-oxoethyl-p-tolylamino moiety, as applied to related thiazolo-pyridine derivatives .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies often arise from assay variability or structural analogs. Mitigation strategies include:

  • Standardized assays : Use validated in vitro models (e.g., enzyme inhibition assays with positive controls) to ensure reproducibility .
  • SAR studies : Compare activity against analogs (e.g., 3,5-dichloro-substituted thiadiazole derivatives) to isolate the impact of dimethyl and ethoxy groups .
  • Meta-analysis : Pool data from multiple studies (e.g., IC50 values for kinase inhibition) to identify trends and outliers .

Advanced: What computational methods are suitable for predicting the target-binding affinity of this compound?

Answer:
Molecular docking and dynamics simulations are critical:

  • Docking software : AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., kinase domains), leveraging the compound’s ethoxy linker flexibility .
  • Free-energy calculations : MM/GBSA refines binding affinity predictions for the p-tolylamino group .
  • Validation : Cross-reference predictions with experimental SPR (Surface Plasmon Resonance) data to confirm binding kinetics .

Basic: What safety protocols are mandatory when handling this compound in the laboratory?

Answer:
Safety measures are informed by structurally related anomeric amides and benzamides:

  • Ventilation : Use fume hoods to mitigate inhalation risks, as recommended for mutagenic anomeric amide derivatives .
  • PPE : Nitrile gloves and lab coats prevent dermal exposure, especially during synthesis steps involving sodium pivalate or trichloroisocyanuric acid .
  • Storage : Store at –20°C under nitrogen to prevent decomposition, as DSC studies show thermal instability in related compounds .

Advanced: How can researchers design a structure-activity relationship (SAR) study for derivatives of this compound?

Answer:
Key steps include:

  • Core modifications : Systematically vary substituents (e.g., replace dimethyl groups with cyclopropyl or trifluoromethyl) to assess steric/electronic effects .
  • Bioisosteric replacement : Substitute the ethoxy linker with thioether or sulfonamide groups, as seen in thiadiazole analogs .
  • High-throughput screening : Use 96-well plate assays to test libraries of derivatives for antimicrobial or anticancer activity .

Basic: What in vitro models are appropriate for preliminary evaluation of this compound’s pharmacological potential?

Answer:
Prioritize disease-relevant models:

  • Anticancer : MTT assays on human carcinoma cell lines (e.g., HepG2 or MCF-7) .
  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, using ATP/NADPH depletion as readouts .

Advanced: How can metabolomic studies elucidate the degradation pathways of this compound?

Answer:

  • LC-MS/MS : Identify metabolites in liver microsomes, focusing on oxidative cleavage of the ethoxy linker .
  • Isotope labeling : Use 13C-labeled dimethyl groups to track metabolic fate .
  • CYP450 inhibition assays : Determine if degradation is mediated by CYP3A4/2D6, as observed in benzamide derivatives .

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